3-Trimethylsilyloxy-2-pentene
Description
3-Trimethylsilyloxy-2-pentene (C₈H₁₈OSi) is an organosilicon compound characterized by a pentene backbone substituted with a trimethylsilyloxy (-OSi(CH₃)₃) group at the 3-position. This compound is notable for its role in stereoselective organic synthesis, particularly in the preparation of chiral molecules. For example, it has been utilized in the titanium tetrachloride-promoted reaction with 2-methylbutanal to synthesize (S)-(+)-Manicone, an alarm pheromone in ants, achieving up to 97% optical purity . Its silyloxy group enhances electrophilic reactivity while protecting hydroxyl intermediates during synthesis.
Properties
CAS No. |
17510-47-3 |
|---|---|
Molecular Formula |
C8H18OSi |
Molecular Weight |
158.31 g/mol |
IUPAC Name |
trimethyl(pent-2-en-3-yloxy)silane |
InChI |
InChI=1S/C8H18OSi/c1-6-8(7-2)9-10(3,4)5/h6H,7H2,1-5H3 |
InChI Key |
BMJHTFWPTJVYJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC)O[Si](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Trimethylsilyloxy-3-Penten-2-one (TMSACAC)
TMSACAC, unlike this compound, features a ketone group that enables coordination to metals, making it valuable in catalysis and material science .
1-(Triethoxysilyl)-2-Pentene
The ethoxysilyl group in 1-(triethoxysilyl)-2-pentene increases its utility in polymer chemistry but reduces stability under aqueous conditions compared to the trimethylsilyloxy analog .
3-Ethyl-2-Pentene
3-Ethyl-2-pentene lacks the directing and protecting effects of the silyloxy group, limiting its use in asymmetric synthesis but making it a simpler alkene for non-stereoselective reactions .
Key Research Findings
- Stereochemical Outcomes : The trimethylsilyloxy group in this compound directs nucleophilic attack during aldol-like reactions, achieving high enantioselectivity in pheromone synthesis .
- Thermal Stability : Unlike TMSACAC, this compound decomposes above 150°C, limiting its use in high-temperature applications .
- Hydrolytic Sensitivity : Both this compound and 1-(triethoxysilyl)-2-pentene require anhydrous conditions, but the latter undergoes faster hydrolysis due to labile ethoxy groups .
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